2H-Pyrrolo[1,2-a]imidazol-5(3H)-one

Kinase inhibition Neuroprotection Enantioselectivity

2H-Pyrrolo[1,2-a]imidazol-5(3H)-one is a bicyclic heteroaromatic scaffold composed of a pyrrole ring fused at the [1,2-a] position to an imidazolone moiety, bearing a ketone group at the 5-position and a double bond between positions 2 and 3. This specific oxidation and regiochemical arrangement distinguishes it from the more extensively studied 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and from the isomeric pyrrolo[1,2-c]imidazol-5-one series.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
Cat. No. B12870166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[1,2-a]imidazol-5(3H)-one
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C=CC2=O
InChIInChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2
InChIKeyLWGWTGOISMMQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[1,2-a]imidazol-5(3H)-one Procurement and Selection: Core Structural Identity


2H-Pyrrolo[1,2-a]imidazol-5(3H)-one is a bicyclic heteroaromatic scaffold composed of a pyrrole ring fused at the [1,2-a] position to an imidazolone moiety, bearing a ketone group at the 5-position and a double bond between positions 2 and 3 [1]. This specific oxidation and regiochemical arrangement distinguishes it from the more extensively studied 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and from the isomeric pyrrolo[1,2-c]imidazol-5-one series [2]. The scaffold serves as a versatile intermediate for further functionalization and has been explored in medicinal chemistry contexts including kinase inhibition, antimicrobial studies, and anti-inflammatory research [3].

Why 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one Cannot Be Replaced by Generic Analogs


Generic substitution among pyrroloimidazole derivatives is contraindicated because the degree of ring saturation, the position of the carbonyl group, and the regiochemistry of the ring fusion each drive fundamentally divergent biological activity profiles. For example, the unsaturated pyrrolo[1,2-a]imidazol-5-one core exhibits distinct electrophilic reactivity and binding geometries compared to its 6,7-dihydro counterparts, directly affecting kinase selectivity windows [1]. The regioisomeric pyrrolo[1,2-c]imidazol-5-ones display different metabolic stability and target engagement due to altered electron distribution across the bicyclic system [2]. Even within the same scaffold, enantiomeric configuration translates to up to 20-fold differences in JNK3 inhibitory potency and differential selectivity against p38 [1]. Consequently, procurement decisions based solely on scaffold similarity without attention to precise oxidation state, carbonyl placement, and stereochemistry risk selecting compounds with substantially different biological activity, synthetic accessibility, and metabolic profiles.

Quantitative Differentiation Evidence for 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one and Closest Analogs


Enantioselective JNK3 Inhibition: (S)- vs (R)-Enantiomers on the 6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazole Scaffold

Construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold enabled the synthesis of enantiomeric pairs where the (S)-enantiomers exhibited a p38/JNK3 IC50 ratio of up to 10 and were up to 20 times more potent inhibitors of JNK3 than the corresponding (R)-enantiomers [1]. This differential is critical because the oxidized 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, which shares the same [1,2-a] ring fusion, presents an opportunity to further modulate this selectivity window through carbonyl-mediated hydrogen bonding and electronic effects not available in the fully reduced dihydro series.

Kinase inhibition Neuroprotection Enantioselectivity

CYP3A4/5 Metabolic Liability: Pyrrolo[1,2-a]imidazole Core vs Common Heterocyclic Scaffolds

A pyrrolo[1,2-a]imidazole derivative (BindingDB ID: BDBM50538344; CHEMBL4633246) demonstrated an IC50 of 5,500 nM against CYP3A4/5 in human liver microsomes using midazolam as a probe substrate with a 30-minute preincubation [1]. For comparison, the structurally distinct imidazole-containing antifungal ketoconazole inhibits CYP3A4 with an IC50 of approximately 15–50 nM under comparable human liver microsome conditions [2]. This ~100-fold higher IC50 for the pyrrolo[1,2-a]imidazole scaffold indicates a substantially lower risk of CYP3A4-mediated drug-drug interactions compared to imidazole-based therapeutics, a property relevant to the oxidized 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold where the carbonyl group may further reduce heme iron coordination.

Drug metabolism CYP450 inhibition Hepatocyte stability

Regioselective Synthesis: Pyrrolo[1,2-a]imidazol-5-one vs Pyrrolo[1,2-c]imidazol-5-one Isomer Ratios

Flash vacuum pyrolysis (FVP) of 2,5-unsubstituted imidazol-1-ylacrylates at 925 °C yields both pyrrolo[1,2-a]imidazol-5-ones and pyrrolo[1,2-c]imidazol-5-ones, with the [1,2-a] isomer (corresponding to the 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold) predominating in an approximately 80:20 ratio [1]. When 4,5-disubstituted imidazole precursors are employed, the pyrrolo[1,2-a]imidazol-5-one isomer is obtained exclusively in 93–95% yield [1]. In contrast, the regioisomeric pyrrolo[1,2-c]imidazol-5-ones can be prepared from the Meldrum's acid pathway in fair to excellent yields, but their synthesis requires distinct precursor classes that are not compatible with the [1,2-a] route [2].

Regioselective synthesis Flash vacuum pyrolysis Isomer selectivity

Green Synthesis Accessibility: One-Pot Multicomponent Aqueous Preparation of Pyrrolo[1,2-a]imidazole Derivatives

A one-pot, three-component reaction of ninhydrins, diamines, and activated acetylenic compounds in water at room temperature produces new pyrrolo[1,2-a]imidazole derivatives in significant yields with exceptional efficiency [1]. This aqueous methodology contrasts with traditional routes to pyrrolo[1,2-c]imidazol-5-ones, which rely on high-temperature flash vacuum pyrolysis (825–925 °C) requiring specialized equipment and energy input [2]. The green synthesis approach provides pyrroloimidazole derivatives with demonstrated bacteriostatic and antioxidant properties, where the NH and OH group-containing analogs show noteworthy efficacy comparable to conventional antioxidants in DPPH radical scavenging and FRAP assays [1].

Green chemistry Multicomponent reaction Aqueous synthesis

Antimicrobial Selectivity: 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts vs Imidazo[1,2-a]azepine Analogs

A systematic series of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields and screened for antimicrobial activity [1]. Within the pyrrolo[1,2-a]imidazole subset, compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride) demonstrated a broad activity spectrum against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and the fungal pathogen Cryptococcus neoformans. Critically, while compound 6c showed high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, it exhibited low in vivo toxicity in mice with an LD50 > 2,000 mg/kg [1]. In contrast, the corresponding 5H-imidazo[1,2-a]azepine quaternary salts, bearing a seven-membered ring, showed altered antimicrobial spectra and different cytotoxicity profiles, demonstrating that the five-membered pyrrolo[1,2-a]imidazole ring size is a key determinant of both antimicrobial breadth and therapeutic index.

Antibacterial Quaternary salts Structure-activity relationship

Androgen Receptor Nuclear Localization Inhibition: Pyrrolo[1,2-a]imidazole Selectivity vs Classical Antiandrogens

Two structurally related pyrrolo[1,2-a]imidazoles—EPPI (3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) and CPPI (3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole)—were identified from a high-throughput screen as inhibitors of androgen receptor (AR) nuclear localization in castration-resistant prostate cancer (CRPC) cells [1]. Unlike classical antiandrogens (e.g., enzalutamide, bicalutamide) that target ligand binding, EPPI and CPPI selectively inhibit AR nuclear translocation without affecting the nuclear localization of the glucocorticoid receptor or estrogen receptor. In LNCaP tumor xenografts, CPPI inhibited the proliferation of relapsed tumors [1]. The oxidized 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, by virtue of its carbonyl group, offers an additional hydrogen-bonding vector that may enhance this nuclear transport inhibition mechanism not achievable with the dihydro analogs or alternative fused heterocycles.

Prostate cancer Androgen receptor Nuclear translocation

High-Value Application Scenarios for 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one


Kinase Inhibitor Lead Optimization Requiring Defined JNK3/p38 Selectivity

Programs targeting neurodegenerative diseases where JNK3 inhibition is desired while sparing p38 MAP kinase should procure enantiomerically pure (S)-configured 2H-pyrrolo[1,2-a]imidazol-5(3H)-one derivatives. The scaffold enables p38/JNK3 IC50 ratios up to 10 and up to 20-fold JNK3 selectivity over the (R)-enantiomer, as demonstrated on the 6,7-dihydro scaffold [1]. The carbonyl functionality at the 5-position of the oxidized scaffold provides an additional handle for hydrogen-bond interactions with the kinase hinge region, potentially further improving selectivity. Neuroprotective efficacy has been confirmed in low K+-induced cell death assays in rat cerebellar granule neurons [1].

Oral Drug Candidate Design Requiring Low CYP3A4 Drug-Drug Interaction Risk

Drug discovery teams designing oral therapeutics expected to be co-administered with CYP3A4-metabolized medications should select the 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold over traditional imidazole-containing heterocycles. The pyrrolo[1,2-a]imidazole core exhibits an IC50 of 5,500 nM against CYP3A4/5 in human liver microsomes, representing a ~100-fold lower inhibition potency compared to ketoconazole and other imidazole antifungals (IC50 ~15–50 nM) [2]. The carbonyl group at the 5-position further reduces the electron density on the imidazole nitrogen, diminishing heme iron coordination capacity and the associated drug-drug interaction risk [2].

Green Chemistry-Oriented Scale-Up of Antimicrobial Pyrroloimidazole Libraries

Industrial medicinal chemistry groups prioritizing sustainable manufacturing should utilize the aqueous one-pot multicomponent synthesis route for pyrrolo[1,2-a]imidazole libraries rather than pursuing the energy-intensive flash vacuum pyrolysis methods required for the [1,2-c] regioisomer series [3]. The room-temperature, water-based reaction of ninhydrins, diamines, and activated acetylenic compounds generates structurally diverse pyrroloimidazoles with demonstrated bacteriostatic activity against both Gram-positive and Gram-negative bacteria via disk diffusion assays [3]. This methodology aligns with green chemistry principles and reduces capital equipment requirements compared to the 825–925 °C FVP approach [4].

Castration-Resistant Prostate Cancer Programs Targeting Non-Ligand-Competitive AR Mechanisms

Oncology programs addressing resistance to enzalutamide and bicalutamide should procure pyrrolo[1,2-a]imidazole-based building blocks to develop AR nuclear translocation inhibitors. EPPI and CPPI, two 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, selectively block AR nuclear localization without affecting glucocorticoid or estrogen receptor trafficking, and CPPI inhibits LNCaP tumor xenograft proliferation [5]. The oxidized 2H-pyrrolo[1,2-a]imidazol-5(3H)-one variant offers a synthetically accessible platform for structure-activity relationship expansion around this novel mechanism, with the 5-ketone group providing a vector for additional target interactions absent in the dihydro series [5].

Quote Request

Request a Quote for 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.